molecular formula C19H21ClN4O5 B1683127 Etofylline clofibrate CAS No. 54504-70-0

Etofylline clofibrate

Cat. No.: B1683127
CAS No.: 54504-70-0
M. Wt: 420.8 g/mol
InChI Key: KYAKGJDISSNVPZ-UHFFFAOYSA-N
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Description

Etofylline clofibrate is a compound known for its hypolipidemic and antithrombotic effects. It is a small molecule drug that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This compound is used primarily in the treatment of cardiovascular and respiratory diseases .

Mechanism of Action

Target of Action

Etofylline clofibrate, also known as Theofibrate, primarily targets Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .

Mode of Action

This compound acts as an agonist to PPARα . By binding to PPARα, it activates the receptor, leading to changes in the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . This interaction can lead to various physiological effects, including hypolipidemic and antithrombotic effects .

Biochemical Pathways

The activation of PPARα by this compound can influence several biochemical pathways. For instance, it can lead to the upregulation of genes involved in fatty acid oxidation, thereby promoting the breakdown of lipids . Additionally, it can downregulate pro-inflammatory genes, thereby reducing inflammation .

Pharmacokinetics

This compound is a fibrate produced by the combination of clofibrate ester linked to niacin. These components separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations . After oral administration, the compound is metabolized into clofibric acid and etofylline . The maximum concentration is reached approximately 4 hours after administration, with a half-life of 12.12 hours for clofibric acid and 4.33 hours for etofylline .

Result of Action

The activation of PPARα by this compound can lead to a decrease in serum lipid levels, thereby exerting a hypolipidemic effect . Additionally, it can reduce inflammation and oxidative stress, which can be beneficial in conditions such as hypertension and nephrotoxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. It’s also worth noting that the compound’s action can be affected by the individual’s metabolic rate, which can be influenced by factors such as age, diet, and overall health status .

Preparation Methods

Chemical Reactions Analysis

Etofylline clofibrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. .

Scientific Research Applications

Etofylline clofibrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Etofylline clofibrate is similar to other fibrates such as fenofibrate, gemfibrozil, and bezafibrate. it is unique in its dual action as both a hypolipidemic and antithrombotic agent. Unlike other fibrates, this compound has a specific agonistic interaction with intimal prostacyclin (PGI2), enhancing its antithrombotic properties .

Similar Compounds

  • Fenofibrate
  • Gemfibrozil
  • Bezafibrate
  • Clofibrate

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAKGJDISSNVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023032
Record name Etofylline clofibrate
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Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54504-70-0
Record name Theofibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54504-70-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theofibrate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THEOFIBRATE
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Record name Etofylline clofibrate
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Record name Etofylline clofibrate
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Record name THEOFIBRATE
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Synthesis routes and methods

Procedure details

107.3 g (0.5 mol) 2-(p-chlorophenoxy) isobutyric acid and 56.0 g (0.25 mol) 7-hydroxyethyltheophylline were suspended together in 250 ml xylene and heated for 15 hours in a water separator after addition of 1.5 g p-toluenesulfonic acid. The solution was next agitated with dilute sodium bicarbonate solution (0.5 mol NaHCO3), waterwashed and evaporated in a rotary evaporator. The residue was crystallized from isopropanol, yielding 58.0 g (55% yield) 1-(7-theophyllinyl)-2-ethyl [2-(p-chlorophenoxy)-isobutyrate] with a melting point 131°-132°C.
Quantity
107.3 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
1.5 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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